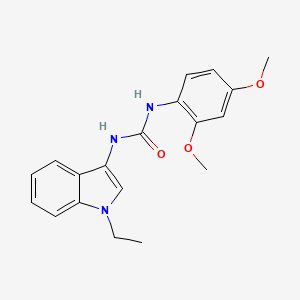

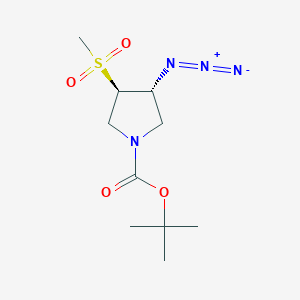

![molecular formula C21H24N2O3S B2481507 1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040698-62-1](/img/structure/B2481507.png)

1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals that feature complex structures with potential applications in various fields, including material science and pharmacology. Similar compounds have been synthesized and studied to understand their unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions, where multiple reactants are combined in a single step to form complex products. For example, the synthesis of 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a three-component interaction demonstrates the complexity and efficiency of such synthetic routes (Lega et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds often features rings that adopt specific conformations, which can be determined through X-ray diffraction. For instance, the structure of 5-amino-7-(3-chlorophenyl)-3,7-dihydro-2H-thieno[3,2-b]pyran-6-carbonitrile 1,1-dioxide shows how rings in these molecules adopt planar or envelope conformations, influencing the compound's chemical behavior (Shen et al., 2010).

Chemical Reactions and Properties

Compounds similar to the one often participate in varied chemical reactions due to their active functional groups. For instance, the reactions involving cyclic amides with dehydrogenation and dehydration agents lead to the formation of mesoionic compounds, showcasing the reactive versatility of these structures (Šorm & Honzl, 1972).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application and behavior in different environments. The crystalline structure and stability under various conditions can be particularly insightful for designing compounds with desired physical characteristics.

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity with different chemicals, and stability under various conditions, is essential for practical applications. The synthesis and reactivity of related compounds, such as N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide in aqueous media, provide insights into the chemical properties that can be expected from the compound (Khazaei et al., 2015).

Aplicaciones Científicas De Investigación

Redox Properties and Structural Insights

Research on asymmetric (cyclopentadienyl)(ene-1,2-dithiolate)cobalt(III) complexes, which share structural similarities with the compound , has provided insights into their redox properties. These compounds, containing phenyl and pyrazinyl units, exhibit reversible one-electron reductions and have been studied for their UV/Vis and EPR spectroscopic properties. Such studies contribute to understanding the redox-active orbitals in these complexes, potentially applicable in catalysis and materials science (Dicks et al., 2015).

Chemoprotective Properties

The 1,2-dithiol-3-thiones class, which includes structural analogs to the specified compound, has been recognized for its chemotherapeutic and chemoprotective properties. These compounds induce activities that elevate detoxification potential in cells, suggesting their relevance in cancer chemoprevention research (De Long et al., 1986).

HIV-1 Protease Inhibition

Compounds structurally related to the specified chemical have been identified as inhibitors of HIV-1 protease, highlighting their potential in the development of therapeutically effective HIV-1 protease inhibitors. Their competitive inhibition and structural analogs underline the importance of pyran-2-one groups and substitution at specific positions for inhibitory activity (Tummino et al., 1994).

Supercapacitor Electrode Materials

Research into mixed hexa-transition metal sandwiched arsenotungstate chains demonstrates the potential of structurally complex compounds in enhancing the performance of supercapacitor electrodes. Such studies suggest applications in energy storage and conversion, where the unique host-guest structures and rich π electron systems of these compounds could lead to improved electroactivity and conductivity (Wang et al., 2019).

Catalytic Oxidation and Transfer Hydrogenation

Compounds featuring 1,2,3-triazole-based organosulfur/-selenium ligands, similar in complexity to the specified compound, have been explored for their catalytic capabilities. These studies focus on their application in the oxidation of alcohols and transfer hydrogenation of ketones, contributing to the development of more efficient catalysts in organic synthesis (Saleem et al., 2013).

Propiedades

IUPAC Name |

6,6-dioxo-4-phenyl-1-(3-phenylpropyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c24-21-14-22(13-7-10-17-8-3-1-4-9-17)19-15-27(25,26)16-20(19)23(21)18-11-5-2-6-12-18/h1-6,8-9,11-12,19-20H,7,10,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTINCCQQTYHLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)N(C(=O)CN2CCCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

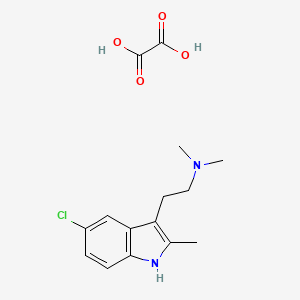

![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2481424.png)

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2481428.png)

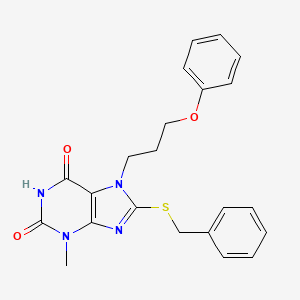

![N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481430.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride](/img/structure/B2481435.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)

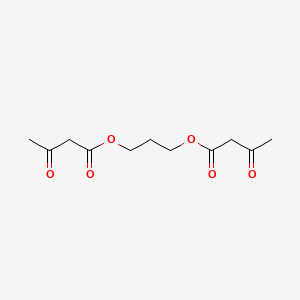

![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)